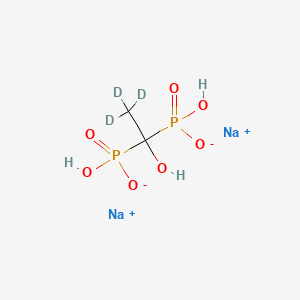
1-acetyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one is a chemical compound with the molecular formula C11H12O2S2. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and organic synthesis . The compound’s structure includes an acetyl group, a methylsulfanyl group, and a dihydrobenzothiophene core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable thiophene derivative with an acetylating agent can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group or to modify the dihydrobenzothiophene core using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and various substituted benzothiophenes .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one can be compared with other benzothiophene derivatives, such as:
6,7-Dihydro-5H-1-benzothiophen-4-one: This compound lacks the acetyl and methylsulfanyl groups, making it less versatile in certain chemical reactions.
6,6-Dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one: This derivative has different substituents, leading to distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C11H12O2S2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one |
InChI |
InChI=1S/C11H12O2S2/c1-6(12)10-7-4-3-5-8(13)9(7)11(14-2)15-10/h3-5H2,1-2H3 |
InChI-Schlüssel |
HHAUAWZYHGOZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2CCCC(=O)C2=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)



![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)

![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)

![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)

